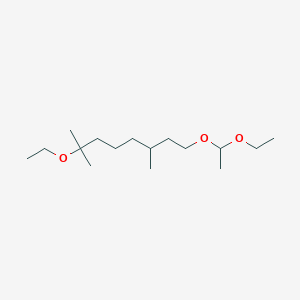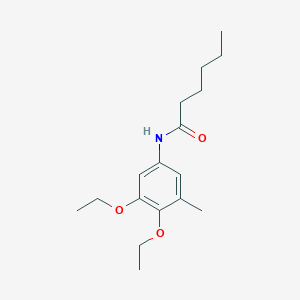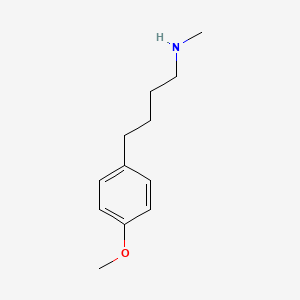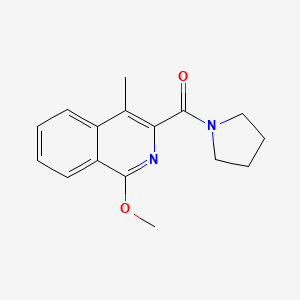
(1-Methoxy-4-methylisoquinolin-3-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methoxy-4-methylisoquinolin-3-yl)(pyrrolidin-1-yl)methanone: is a chemical compound that features a unique structure combining an isoquinoline derivative with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxy-4-methylisoquinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 1-methoxy-4-methylisoquinoline with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as anhydrous sodium sulfate and ethyl acetate . The mixture is stirred at a controlled temperature until the reaction is complete, followed by extraction and purification steps.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (1-Methoxy-4-methylisoquinolin-3-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry: In chemistry, (1-Methoxy-4-methylisoquinolin-3-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds.
Biology: The compound’s biological applications include its use as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Industrially, the compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of (1-Methoxy-4-methylisoquinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- (2-Methoxy-4-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone
- (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone
Comparison: Compared to similar compounds, (1-Methoxy-4-methylisoquinolin-3-yl)(pyrrolidin-1-yl)methanone stands out due to its unique combination of an isoquinoline derivative and a pyrrolidine moiety. This structural uniqueness may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development .
Properties
CAS No. |
89928-91-6 |
|---|---|
Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
(1-methoxy-4-methylisoquinolin-3-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C16H18N2O2/c1-11-12-7-3-4-8-13(12)15(20-2)17-14(11)16(19)18-9-5-6-10-18/h3-4,7-8H,5-6,9-10H2,1-2H3 |
InChI Key |
WQISOFAEUHCQQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C2=CC=CC=C12)OC)C(=O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-Hydroxyphenyl)sulfanylpropylsulfanyl]phenol](/img/structure/B14372655.png)
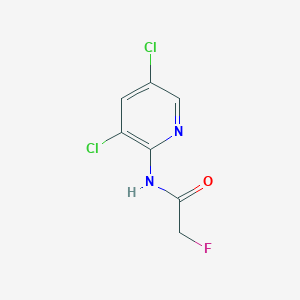
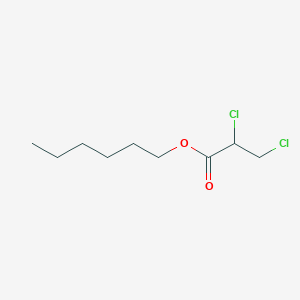
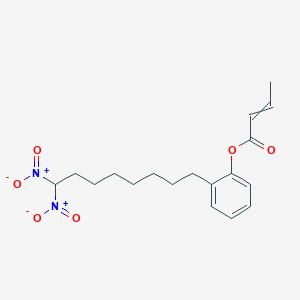
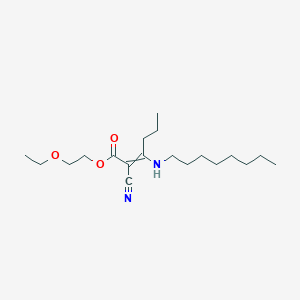
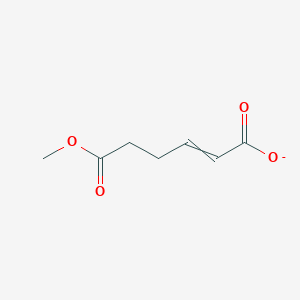
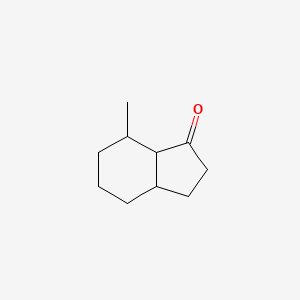
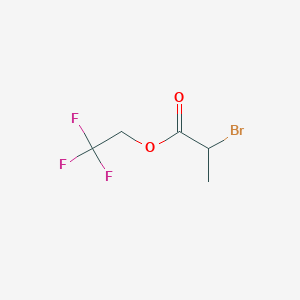
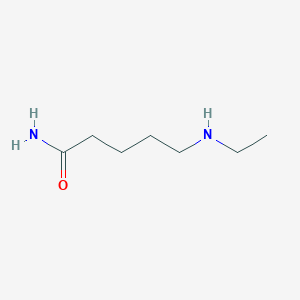
![1,1',1'',1'''-[Benzene-1,2,4,5-tetrayltetrakis(sulfanediylmethylene)]tetrabenzene](/img/structure/B14372703.png)
